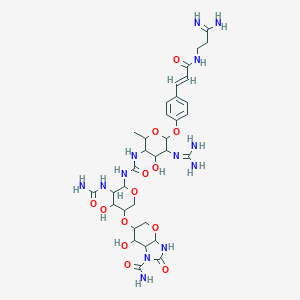

Coumamidine gamma1

Description

Properties

CAS No. |

121634-35-3 |

|---|---|

Molecular Formula |

C33H49N13O13 |

Molecular Weight |

835.8 g/mol |

IUPAC Name |

6-[6-[[6-[4-[(E)-3-[(3-amino-3-iminopropyl)amino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-3,3a,5,6,7,7a-hexahydropyrano[2,3-d]imidazole-1-carboxamide |

InChI |

InChI=1S/C33H49N13O13/c1-12-19(25(50)21(41-29(36)37)28(57-12)58-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)43-32(53)44-26-20(42-30(38)51)23(48)15(10-55-26)59-16-11-56-27-22(24(16)49)46(31(39)52)33(54)45-27/h2-7,12,15-16,19-28,48-50H,8-11H2,1H3,(H3,34,35)(H2,39,52)(H,40,47)(H,45,54)(H4,36,37,41)(H3,38,42,51)(H2,43,44,53)/b7-4+ |

InChI Key |

RALPRAPANVNIPH-QPJJXVBHSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |

Synonyms |

coumamidine gamma(1) coumamidine gamma1 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Coumamidine Gamma1 from Saccharopolyspora sp. AB 1167L-65: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumamidine gamma1 is a broad-spectrum aminoglycoside antibiotic of the cinodine type, discovered from the fermentation of the actinomycete Saccharopolyspora sp. AB 1167L-65.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It includes detailed, though generalized, experimental protocols for its production and purification, quantitative data on its antimicrobial efficacy, and an exploration of its likely mechanism of action. This document is intended to serve as a resource for researchers in natural product discovery, antibiotic development, and microbial fermentation.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Actinomycetes have historically been a prolific source of novel antibiotics, and the exploration of their metabolic products continues to be a critical avenue for the discovery of new therapeutic agents. This compound, along with its isomer Coumamidine gamma2, emerged from a screening program designed to identify compounds with activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen.[1] These water-soluble, basic compounds are structurally related to the glycocinnamoylspermidine class of antibiotics.[1] This guide details the scientific journey from the identification of the producing microorganism to the characterization of the antimicrobial properties of this compound.

Discovery and Producing Organism

This compound is produced by the actinomycete strain Saccharopolyspora sp. AB 1167L-65.[1] A culture of this strain has been deposited in the permanent collection of the Agricultural Research Service at the Northern Regional Research Center (Peoria, Illinois, USA) with the accession number NRRL 18369.

Fermentation for this compound Production

The production of this compound is achieved through submerged aerobic fermentation of Saccharopolyspora sp. AB 1167L-65. While specific media compositions from the original studies are not exhaustively detailed, a general approach can be outlined based on common practices for actinomycete fermentation.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture of Saccharopolyspora sp. AB 1167L-65 is prepared by inoculating a suitable seed medium with spores or a vegetative mycelial suspension. The culture is incubated on a rotary shaker to generate sufficient biomass for inoculation of the production fermenter.

-

Production Medium: A sterile production medium containing a carbon source (e.g., glucose, starch) and a nitrogen source (e.g., soybean meal, yeast extract), along with essential minerals, is prepared. While the patent for Coumamidines does not specify the exact medium, literature on other Saccharopolyspora species suggests that complex media are often employed to enhance antibiotic production.[2][3][4][5][6]

-

Fermentation Conditions: The production fermenter is inoculated with the seed culture. The fermentation is carried out under aerobic conditions with agitation and aeration to ensure sufficient oxygen supply for microbial growth and secondary metabolite production. The pH of the culture is monitored and controlled.

-

Fermentation Duration: The production of Coumamidines is typically observed between 3 and 9 days post-inoculation. The optimal harvest time is determined by monitoring the antibiotic titer in the fermentation broth, for instance, through a bioassay against a susceptible indicator organism.

Isolation and Purification of this compound

A multi-step chromatographic process is employed to isolate and purify this compound from the fermentation broth. The following protocol is a generalized procedure based on the available patent information.

Experimental Protocol: Isolation and Purification

-

Broth Filtration: The fermentation broth is filtered to separate the mycelial biomass from the supernatant containing the dissolved Coumamidines.

-

Resin Adsorption: The pH of the filtrate is adjusted to approximately 7.0, and it is then mixed with Diaion HP-20® resin. The Coumamidine compounds are adsorbed onto the resin.

-

Elution from Resin: The resin is washed, and the antibiotic activity is eluted using a step gradient of increasing methanol concentration, from water to 100% methanol.

-

Cation Exchange Chromatography: The active fractions from the resin elution are pooled, concentrated, and subjected to cation exchange chromatography using a CM Sephadex® column. A linear gradient of sodium chloride (0% to 5%) is used to elute the bound compounds.

-

Desalting: The fractions containing this compound are desalted using a carbon column.

-

Size Exclusion Chromatography: A final purification step is performed using a size exclusion column with a buffered mobile phase to yield purified this compound.

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activity and Quantitative Data

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative aerobic bacteria.[7]

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of isolates (MIC90) for this compound against various bacterial species is summarized in the table below.[7]

| Bacterial Species | MIC90 (µg/mL) |

| Staphylococcus aureus | 1.0 |

| Streptococcus pyogenes | 8 |

| Enterobacteriaceae | 2.0 |

| Pseudomonas aeruginosa | 8 |

| Campylobacter jejuni & C. coli | 1 |

| Legionella pneumophila | 8 |

| Haemophilus influenzae | 0.5 |

| Neisseria gonorrhoeae | 0.5 |

| P. aeruginosa BMH 10 (aminoglycoside super-sensitive) | 0.2 |

This compound demonstrates rapid bactericidal activity against Staphylococcus aureus.[7] A significant reduction in viable bacterial count (to less than 10 cfu) was observed within 2 hours of exposure to a concentration four times the MIC.[7]

Frequency of Resistance

The development of resistance to this compound appears to be a rare event. The frequency of resistance was found to be less than 1 x 10-9 for both Escherichia coli and Staphylococcus aureus when challenged with concentrations 4 and 8 times the MIC.[7]

In Vivo Pharmacokinetics in a Mouse Model

Pharmacokinetic studies in mice following a single subcutaneous dose of 25 mg/kg of this compound revealed the following parameters:[7]

| Pharmacokinetic Parameter | Value |

| Cmax (Peak Serum Concentration) | 4.5 µg/mL |

| t1/2 (Half-life) | 1 hour |

| ED50 (S. aureus infection model) | < 0.6 mg/kg/day |

This compound was not absorbed following oral administration.[7]

Mechanism of Action

The precise molecular target and signaling pathways affected by this compound have not been explicitly detailed in the available literature. However, based on its structural similarity to the glycocinnamoylspermidine antibiotic cinodine, a plausible mechanism of action can be inferred. Cinodine has been shown to be a potent and irreversible inhibitor of bacterial DNA synthesis. It is believed to bind directly to DNA, leading to the cessation of replication and subsequent cell death. This suggests that this compound likely exerts its bactericidal effects through a similar mechanism, targeting bacterial DNA integrity and replication.

Caption: Proposed mechanism of action of this compound based on related compounds.

Structure Elucidation

The chemical structures of this compound and gamma2 were determined through spectroscopic methods.[7] Two-dimensional nuclear magnetic resonance (2D NMR) correlation experiments and mass spectral data were instrumental in elucidating their complex structures and establishing their relationship to the cinodine family of antibiotics.[7]

Conclusion

This compound represents a significant discovery in the field of natural product antibiotics. Its broad spectrum of activity, particularly against challenging Gram-negative pathogens, coupled with a low frequency of resistance, underscores its potential as a lead compound for further drug development. The information presented in this technical guide provides a foundational understanding for researchers interested in the biosynthesis, optimization of production, and further investigation of the mechanism of action of this promising class of antibiotics. Further research is warranted to fully elucidate the specific molecular interactions and to explore the potential for derivatization to enhance its therapeutic properties.

References

- 1. Coumamidines, new broad spectrum antibiotics of the cinodine type. I. Discovery, taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Improvement of erythromycin production by Saccharopolyspora erythraea in molasses based medium through cultivation medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Coumamidines, new broad spectrum antibiotics of the cinodine type. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Coumamidine Gamma1: A Technical Guide to 2D NMR Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma1 is a novel, broad-spectrum antibiotic belonging to the cinodine class of natural products.[1][2] Its structural determination, like that of many complex biomolecules, relies heavily on a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. These techniques provide through-bond and through-space correlations between nuclei, allowing for the piecing together of a molecule's constitution and stereochemistry. This guide outlines the key 2D NMR experiments and the logical workflow for the structural elucidation of a molecule with the complexity of this compound.

Experimental Protocols

A successful structural elucidation campaign begins with the acquisition of high-quality NMR data. The following are detailed methodologies for the key 2D NMR experiments integral to this process.

Sample Preparation

A pure sample of the analyte (e.g., 5-10 mg of this compound) is dissolved in a deuterated solvent (e.g., 0.5 mL of D₂O or DMSO-d₆) and transferred to a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired NMR experiment (e.g., D₂O is suitable for observing most protons, while aprotic solvents like DMSO-d₆ will not exchange with labile protons).

NMR Instrumentation

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Key 2D NMR Experiments

-

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

-

Pulse Program: cosygpqf

-

Parameters:

-

Spectral Width (¹H): 10-12 ppm

-

Number of Scans: 2-4

-

Number of Increments: 256-512

-

Relaxation Delay: 1.5-2.0 s

-

-

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to their attached carbons (¹JCH).

-

Pulse Program: hsqcedetgpsisp2.3

-

Parameters:

-

Spectral Width (¹H): 10-12 ppm

-

Spectral Width (¹³C): 180-200 ppm

-

Number of Scans: 4-8

-

Number of Increments: 256

-

¹JCH Coupling Constant: 145 Hz (average for sp³ and sp² carbons)

-

-

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and is crucial for connecting spin systems.

-

Pulse Program: hmbcgplpndqf

-

Parameters:

-

Spectral Width (¹H): 10-12 ppm

-

Spectral Width (¹³C): 180-200 ppm

-

Number of Scans: 16-64

-

Number of Increments: 256

-

Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz

-

-

-

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close in space, providing critical information for determining relative stereochemistry and 3D conformation. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

-

Pulse Program (ROESY): roesygpph

-

Parameters:

-

Spectral Width (¹H): 10-12 ppm

-

Number of Scans: 8-16

-

Number of Increments: 256

-

Mixing Time: 200-500 ms

-

-

Data Presentation

The quantitative data obtained from the 1D and 2D NMR spectra are summarized in tables for clear and concise presentation.

Table 1: ¹H and ¹³C NMR Data for a Hypothetical Structural Fragment of this compound (in D₂O, 500 MHz)

| Position | δC (ppm) | δH (ppm, J in Hz) | COSY Correlations (¹H) | HMBC Correlations (¹³C) | ROESY Correlations (¹H) |

| 1 | 175.2 | - | - | H-2, H-3 | - |

| 2 | 55.8 | 3.85 (dd, 8.5, 4.0) | H-3 | C-1, C-3, C-4 | H-3, H-4 |

| 3 | 72.1 | 4.10 (t, 8.5) | H-2, H-4 | C-1, C-2, C-4, C-5 | H-2, H-5 |

| 4 | 78.9 | 3.95 (m) | H-3, H-5 | C-2, C-3, C-5, C-6 | H-2, H-6 |

| 5 | 70.3 | 4.25 (d, 3.0) | H-4 | C-3, C-4, C-6 | H-3, H-7 |

| 6 | 98.5 | 5.50 (d, 1.5) | - | C-4, C-5, C-7 | H-4, H-7 |

| 7 | 35.6 | 1.90 (m), 2.15 (m) | H-8 | C-5, C-6, C-8, C-9 | H-5, H-8 |

| 8 | 28.4 | 1.65 (m) | H-7, H-9 | C-7, C-9, C-10 | H-7, H-9 |

| 9 | 45.2 | 3.10 (t, 6.5) | H-8 | C-7, C-8, C-10 | H-8 |

Visualizations of Workflow and Logic

The structural elucidation process follows a logical progression from data acquisition to the final proposed structure. These relationships can be visualized using diagrams.

The logical connections derived from the 2D NMR data are pivotal in assembling the final structure.

Conclusion

The structural elucidation of complex natural products like this compound is a meticulous process that heavily relies on the power of 2D NMR spectroscopy. By systematically applying a suite of experiments including COSY, HSQC, HMBC, and NOESY/ROESY, and by carefully analyzing the resulting correlation data, it is possible to piece together the complete chemical structure. While the specific data for this compound remains elusive in publicly accessible domains, the principles and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals engaged in the vital work of natural product discovery and characterization.

References

An In-depth Technical Guide to the Mechanism of Action of Coumamidine gamma1 as a DNA Synthesis Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the mechanism of action of Coumamidine gamma1, a potent broad-spectrum antibiotic. Due to the limited availability of detailed studies on this compound itself, this guide leverages extensive data from its close structural analog, cinodine, to provide a comprehensive understanding of its function as a DNA synthesis inhibitor.

Executive Summary

This compound is a member of the glycocinnamoylspermidine class of antibiotics. While specific mechanistic studies on this compound are scarce, research on the closely related compound, cinodine, reveals a potent inhibitory effect on bacterial DNA synthesis. The primary mechanism of action is believed to be the direct binding to bacterial DNA, which subsequently leads to the inhibition of essential enzymes involved in DNA replication, most notably DNA gyrase (a type II topoisomerase). This inhibition results in the cessation of DNA replication, leading to bacterial cell death. This document provides a detailed overview of the proposed mechanism, supported by experimental data from studies on cinodine, and outlines the methodologies used to elucidate this action.

Proposed Mechanism of Action

The antibacterial activity of this compound is attributed to its ability to disrupt the process of DNA replication in bacteria. This is achieved through a two-pronged approach:

-

Direct DNA Binding: this compound, like cinodine, is proposed to physically bind to bacterial DNA. This interaction is a critical first step in its inhibitory action.

-

Inhibition of DNA Gyrase: The binding of the antibiotic to DNA is thought to interfere with the function of DNA gyrase. DNA gyrase is a crucial enzyme in bacteria that introduces negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication and transcription. By inhibiting this enzyme, this compound effectively halts the replication fork progression, leading to an irreversible cessation of DNA synthesis.

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

An In-Depth Technical Guide to the Antibacterial Spectrum of Coumamidine Gamma1 Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Coumamidine gamma1, with a specific focus on its activity against Gram-positive bacteria. This document includes quantitative data on its efficacy, detailed experimental protocols for determining antibacterial susceptibility, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a novel antibiotic belonging to the cinodine class of broad-spectrum antibiotics.[1][2] Structurally, it is an isomer of coumamidine gamma2 and is a close relative of the cinodines.[3] These antibiotics are produced by the fermentation of an actinomycete.[3] this compound has demonstrated significant activity against a wide range of both aerobic Gram-positive and Gram-negative bacteria.[1] Its mode of action is believed to be similar to that of cinodine, which functions as a potent and irreversible inhibitor of bacterial DNA synthesis.[4][5]

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8] The MIC90, the concentration required to inhibit the growth of 90% of isolates of a given species, is a key metric for assessing the efficacy of an antibiotic.

Below is a summary of the reported MIC90 values for this compound against various Gram-positive bacteria.[1]

| Gram-Positive Bacteria | MIC90 (µg/mL) |

| Staphylococcus aureus | 1.0 |

| Streptococcus pyogenes | 8.0 |

Data sourced from Fernandes et al., 1989.[1]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for determining the MIC of this compound against Gram-positive bacteria using the broth microdilution method. This method is a standard and widely accepted technique for antimicrobial susceptibility testing.[9][10][11]

3.1. Materials

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates[12]

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Streptococcus pyogenes) standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Pipettes and sterile pipette tips

-

Incubator set to 35-37°C

-

Spectrophotometer

3.2. Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test Gram-positive bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an absorbance of 0.08 to 0.13 at 625 nm.

-

Within 15 minutes of standardization, dilute the suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]

3.3. Broth Microdilution Procedure

-

Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second well, and so on, down each row. Discard the final 50 µL from the last well in the dilution series.

-

The last two wells of a row should be reserved as controls: one for a growth control (no antibiotic) and one for a sterility control (no bacteria).

-

Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control well. This brings the final volume in each well to 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

3.4. Interpretation of Results

-

After incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[8]

-

The growth control well should show turbidity, and the sterility control well should remain clear.

Visualization of Experimental Workflow and Logical Relationships

4.1. Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution MIC assay.

Caption: Workflow for MIC determination.

4.2. Postulated Mechanism of Action Signaling Pathway

Based on the known mechanism of the related cinodine antibiotics, this compound is presumed to inhibit bacterial DNA synthesis.[4][5] The precise signaling cascade is not fully elucidated in the provided literature. However, a simplified logical diagram can represent this proposed mechanism.

Caption: Postulated mechanism of action.

Conclusion

This compound demonstrates notable antibacterial activity against key Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pyogenes. Its efficacy, as demonstrated by low MIC90 values, positions it as a compound of interest for further drug development. The standardized broth microdilution method provides a reliable and reproducible means of assessing its in vitro antibacterial spectrum. While the precise signaling pathways remain an area for further investigation, its presumed mechanism of inhibiting DNA synthesis offers a solid foundation for future mechanistic studies. This guide provides researchers and drug development professionals with the foundational knowledge and experimental framework to further investigate the potential of this compound as a novel antibacterial agent.

References

- 1. Coumamidines, new broad spectrum antibiotics of the cinodine type. III. Microbiologic activity of coumamidine gamma 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Coumamidines, New Broad Spectrum Antibiotics of the [research.amanote.com]

- 3. Coumamidines, new broad spectrum antibiotics of the cinodine type. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of cinodine, a glycocinnamoylspermidine antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of cinodine, a glycocinnamoylspermidine antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. protocols.io [protocols.io]

- 11. Assessment of antimicrobial activity [protocols.io]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antibacterial Spectrum of Coumamidine Gamma1 Against Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumamidine gamma1, a member of the coumamidines, a class of novel broad-spectrum antibiotics, has demonstrated significant activity against a range of aerobic Gram-negative bacteria. This technical guide provides an in-depth exploration of the antibacterial spectrum of this compound, focusing on its efficacy against clinically relevant Gram-negative pathogens. This document summarizes the available quantitative data on its antibacterial potency, details the experimental protocols for its evaluation, and visually represents the proposed mechanism of action and experimental workflows. As a structural relative of the cinodines and classified as an aminoglycoside antibiotic, the primary mechanism of action of this compound is inferred to be the inhibition of bacterial protein synthesis.[1] This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology and drug development.

Antibacterial Spectrum of this compound

This compound exhibits a broad spectrum of activity against various aerobic Gram-positive and Gram-negative bacteria.[2] All microbiological studies highlighted in this guide were performed on this compound.[2]

Minimum Inhibitory Concentration (MIC) Data

The in vitro antibacterial activity of this compound against a panel of Gram-negative bacteria is summarized in Table 1. The data represents the MIC90, which is the minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains.

Table 1: MIC90 Values of this compound Against Gram-negative Bacteria [2]

| Bacterial Species | MIC90 (µg/mL) |

| Enterobacteriaceae | 2.0 |

| Pseudomonas aeruginosa | 8.0 |

| Campylobacter jejuni and Campylobacter coli | 1.0 |

| Legionella pneumophila | 8.0 |

| Haemophilus influenzae | 0.5 |

| Neisseria gonorrhoeae | 0.5 |

| Aminoglycoside super-sensitive P. aeruginosa BMH 10 | 0.2 |

Bactericidal Activity and Resistance Profile

Beyond bacteriostatic action, this compound has been shown to be rapidly bactericidal. Furthermore, the development of resistance to this compound appears to be a rare event.

Bactericidal Activity

In studies involving logarithmic phase cultures, this compound demonstrated rapid bactericidal effects.[2]

Frequency of Resistance

The frequency of resistance development to this compound in Gram-negative bacteria is low. For Escherichia coli, the frequency of resistance was less than 1 x 10-9 when selected at 4 and 8 times the MIC.[2]

Table 2: Bactericidal Activity and Frequency of Resistance of this compound

| Parameter | Organism | Observation | Reference |

| Bactericidal Activity | S. aureus (as a model) | Reduction to <10 cfu within 2 hours at 4x MIC (3.12 µg/mL) | [2] |

| Frequency of Resistance | Escherichia coli | < 1 x 10-9 at 4 and 8 times the MIC | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Grow the bacterial strain to be tested on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Bactericidal Activity Assay

This assay determines the rate at which an antibiotic kills a bacterial population.

Protocol: Time-Kill Assay

-

Preparation: Prepare tubes containing CAMHB with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC). Also, prepare a growth control tube without the antibiotic.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of approximately 5 x 105 CFU/mL.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours) during incubation at 35-37°C with shaking, withdraw an aliquot from each tube. Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.

-

Colony Counting and Analysis: Incubate the agar plates overnight at 35-37°C. Count the number of viable colonies (CFU/mL) for each time point and concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Frequency of Resistance Assay

This assay determines the rate at which spontaneous resistant mutants arise in a bacterial population.

Protocol: Spontaneous Mutation Frequency Assay

-

Inoculum Preparation: Grow a large population of the test bacterium (e.g., E. coli) in antibiotic-free broth to a high density (e.g., 1010 CFU/mL).

-

Plating on Selective Media: Plate a known number of viable cells onto agar plates containing this compound at a concentration that is a multiple of the MIC (e.g., 4x or 8x MIC).

-

Enumeration of Total Viable Count: Simultaneously, perform serial dilutions of the bacterial culture and plate onto non-selective agar to determine the total number of viable cells in the original culture.

-

Incubation and Colony Counting: Incubate all plates at 35-37°C for 24-48 hours. Count the number of colonies that grow on the antibiotic-containing plates (resistant mutants) and on the non-selective plates (total viable cells).

-

Calculation of Frequency: The frequency of resistance is calculated by dividing the number of resistant mutants by the total number of viable cells.

Visualizations

The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and the proposed mechanism of action for this compound.

Caption: Experimental workflow for evaluating the antibacterial spectrum of this compound.

Caption: Proposed mechanism of action of this compound in Gram-negative bacteria.

Discussion

This compound demonstrates potent in vitro activity against a range of clinically significant Gram-negative bacteria. Its bactericidal nature and low frequency of resistance make it an interesting candidate for further investigation. The mechanism of action, presumed to be similar to other aminoglycosides, involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit. This leads to the production of non-functional proteins and ultimately results in bacterial cell death. The provided experimental protocols offer a standardized framework for the continued evaluation of this and other novel antimicrobial compounds. Further research is warranted to fully elucidate the specific molecular interactions and the potential for in vivo efficacy and safety of this compound.

References

- 1. Coumamidines, new broad spectrum antibiotics of the cinodine type. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumamidines, new broad spectrum antibiotics of the cinodine type. III. Microbiologic activity of coumamidine gamma 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Microbiological Activity of Coumamidine Gamma1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial microbiological studies on Coumamidine gamma1, a novel broad-spectrum antibiotic. The document collates key findings on its in vitro activity, bactericidal effects, and proposed mechanism of action, presenting data in a structured format for clarity and ease of comparison. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support further research and development efforts in the field of antibacterial agents.

In Vitro Antimicrobial Activity of this compound

This compound has demonstrated potent activity against a wide spectrum of aerobic Gram-positive and Gram-negative bacteria[1][2][3][4]. All microbiological studies were performed on this compound, which was isolated and purified at Abbott Laboratories[4]. The minimum inhibitory concentrations (MICs) required to inhibit 90% of isolates (MIC90) are summarized in the table below.

Table 1: MIC90 of this compound Against Various Bacterial Species [1][4]

| Bacterial Species | Type | MIC90 (µg/mL) |

| Staphylococcus aureus | Gram-positive | 1.0 |

| Streptococcus pyogenes | Gram-positive | 8.0 |

| Enterobacteriaceae | Gram-negative | 2.0 |

| Pseudomonas aeruginosa | Gram-negative | 8.0 |

| Campylobacter jejuni | Gram-negative | 1.0 |

| Campylobacter coli | Gram-negative | 1.0 |

| Legionella pneumophila | Gram-negative | 8.0 |

| Haemophilus influenzae | Gram-negative | 0.5 |

| Neisseria gonorrhoeae | Gram-negative | 0.5 |

| Peptostreptococcus spp. | Anaerobe | 8.0 to >64 |

Notably, an aminoglycoside super-sensitive strain, P. aeruginosa BMH 10, was also found to be highly susceptible to this compound, with an MIC of 0.2 µg/mL[1].

Bactericidal Activity and Resistance Profile

Initial studies have shown that this compound exhibits rapid bactericidal activity. In logarithmic phase cultures of S. aureus, exposure to four times the MIC (3.12 µg/mL) of this compound reduced the viable bacterial count to less than 10 colony-forming units (CFU) within two hours[1][4].

The frequency of resistance development was found to be low. For both Escherichia coli and S. aureus, the frequency of resistance was less than 1 x 10⁻⁹ when selected at four and eight times the MIC[1][4].

Proposed Mechanism of Action: DNA Gyrase Inhibition

This compound belongs to the aminocoumarin class of antibiotics[5]. This class of antibiotics is known to be potent inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication and supercoiling[5][6][7][8]. Aminocoumarins exert their activity by binding to the GyrB subunit of DNA gyrase, which contains the ATP-binding site[5][7][9]. This binding action competes with ATP, thereby inhibiting the enzyme's ATPase activity and preventing the ATP-dependent supercoiling of DNA[5][7][10]. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit[5]. The inhibition of DNA gyrase leads to a disruption of DNA replication and repair, ultimately resulting in bacterial cell death.

Caption: Proposed mechanism of action for this compound via inhibition of DNA gyrase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies on this compound.

The MIC values for this compound were likely determined using a standard broth microdilution method, as is common practice for novel antibiotics.

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as anaerobic species, were used.

-

Inoculum Preparation: Bacterial cultures were grown to a logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth). The turbidity was adjusted to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The inoculum was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Preparation: this compound was serially diluted in the appropriate broth medium in 96-well microtiter plates to achieve a range of concentrations.

-

Incubation: The microtiter plates were incubated at 35-37°C for 18-24 hours under aerobic or anaerobic conditions, as required for the specific bacterial species.

-

MIC Reading: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

The bactericidal activity of this compound against S. aureus was assessed using a time-kill methodology.

-

Culture Preparation: A logarithmic phase culture of S. aureus was prepared in a suitable broth medium.

-

Exposure to Antibiotic: this compound was added to the bacterial culture at a concentration of 4x MIC (3.12 µg/mL). A control culture with no antibiotic was also maintained.

-

Sampling: Aliquots were withdrawn from both the test and control cultures at specified time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours).

-

Viable Cell Count: The withdrawn samples were serially diluted and plated on appropriate agar plates. The plates were incubated, and the number of colonies (CFU/mL) was determined.

-

Analysis: The reduction in viable cell count over time in the presence of this compound was calculated and compared to the control.

Conclusion

The initial microbiological studies on this compound reveal it to be a promising new antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its rapid bactericidal action and low frequency of resistance development make it an interesting candidate for further investigation. The proposed mechanism of action, inhibition of DNA gyrase, is a well-established target for antibacterial therapy. The data and protocols presented in this guide provide a solid foundation for future research into the efficacy, safety, and potential clinical applications of this novel compound.

References

- 1. Coumamidines, new broad spectrum antibiotics of the cinodine type. III. Microbiologic activity of coumamidine gamma 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Coumamidines, New Broad Spectrum Antibiotics of the [research.amanote.com]

- 3. COUMAMIDINES, NEW BROAD SPECTRUM ANTIBIOTICS OF THE CINODINE TYPE [jstage.jst.go.jp]

- 4. Amanote [app.amanote.com]

- 5. Aminocoumarin - Wikipedia [en.wikipedia.org]

- 6. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. laboratorynotes.com [laboratorynotes.com]

Coumamidine gamma1 as a novel broad-spectrum antibiotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coumamidine gamma1 is a novel, water-soluble basic antibiotic belonging to the cinodine class of glycocinnamoylspermidines.[1] It exhibits a broad spectrum of activity against a wide range of aerobic Gram-positive and Gram-negative bacteria.[2] Discovered in fermentations of the actinomycete Saccharopolyspora sp. AB 1167L-65, this compound has demonstrated potent bactericidal activity and a low frequency of resistance development, marking it as a promising candidate for further antibiotic development.[1][2] This document provides a comprehensive overview of the available technical data on this compound, including its microbiological activity, proposed mechanism of action, and detailed experimental protocols.

Microbiological Activity

All microbiological studies have been performed on this compound, one of two isomeric compounds (gamma1 and gamma2) isolated.[2][3]

In Vitro Susceptibility

This compound has shown potent activity against a variety of clinically relevant pathogens. The Minimum Inhibitory Concentrations (MIC90), the concentration required to inhibit the growth of 90% of strains, are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC90) of this compound Against Various Bacterial Strains [2]

| Bacterial Species | MIC90 (µg/mL) |

| Staphylococcus aureus | 1.0 |

| Enterobacteriaceae | 2.0 |

| Haemophilus influenzae | 0.5 |

| Neisseria gonorrhoeae | 0.5 |

| Campylobacter jejuni and Campylobacter coli | 1.0 |

| Streptococcus pyogenes | 8.0 |

| Pseudomonas aeruginosa | 8.0 |

| Legionella pneumophila | 8.0 |

Notably, an aminoglycoside super-sensitive strain of P. aeruginosa (BMH 10) was also found to be highly susceptible to this compound, with an MIC of 0.2 µg/mL.[2] However, the antibiotic showed limited activity against most anaerobes, with MICs generally ranging from 8 to greater than 64 µg/mL.[2]

Bactericidal Activity and Resistance

This compound exhibits rapid bactericidal activity. In logarithmic phase cultures of S. aureus, exposure to four times the MIC (3.12 µg/mL) resulted in a reduction to less than 10 colony-forming units (cfu) within 2 hours.[2] The frequency of resistance development is low, reported to be less than 1 x 10-9 for both Escherichia coli and S. aureus when selected at 4 and 8 times the MIC.[2]

In Vivo Pharmacokinetics and Efficacy

Preclinical studies in mice have provided initial insights into the pharmacokinetic and pharmacodynamic properties of this compound.

Table 2: Pharmacokinetic and Efficacy Parameters of this compound in Mice [2]

| Parameter | Value | Conditions |

| Cmax | 4.5 µg/mL | Single subcutaneous dose of 25 mg/kg |

| t1/2 | 1 hour | Single subcutaneous dose of 25 mg/kg |

| ED50 | < 0.6 mg/kg/day | Mouse protection test against S. aureus NCTC 10649, administered subcutaneously at 1 and 5 hours post-infection |

This compound is stable in serum but is not absorbed after oral administration.[2]

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been explicitly detailed in the available literature, its structural relatives, the cinodines, are known to be potent and irreversible inhibitors of bacterial DNA synthesis.[2][3][4] The proposed mechanism involves the physical binding of the antibiotic to bacterial DNA, which leads to the immediate cessation of DNA replication and subsequent DNA degradation.[2][4] This action is highly specific, as protein synthesis remains largely unaffected, and RNA synthesis is only inhibited after a significant delay.[2]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These are based on standard protocols and are intended to provide a framework for reproducing the reported results.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains for testing

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube of MHB.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

-

-

Serial Dilution of this compound:

-

Prepare a series of twofold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.

-

Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).

-

-

Incubation:

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Caption: Workflow for MIC determination.

Time-Kill Assay

This protocol outlines the procedure for assessing the bactericidal activity of this compound over time.

Objective: To evaluate the rate at which this compound kills a bacterial population.

Materials:

-

This compound

-

Logarithmic-phase culture of the test bacterium (e.g., S. aureus)

-

Appropriate growth medium (e.g., MHB)

-

Sterile saline solution

-

Agar plates

-

Incubator and shaking incubator

Procedure:

-

Inoculum Preparation:

-

Prepare an overnight culture of the test bacterium.

-

Dilute the overnight culture into fresh MHB and incubate at 37°C with shaking to obtain a logarithmic-phase culture (approximately 1-5 x 106 CFU/mL).

-

-

Exposure to Antibiotic:

-

Add this compound to the logarithmic-phase culture at a final concentration of 4x MIC.

-

Maintain a control culture without the antibiotic.

-

Incubate both cultures at 37°C with shaking.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture.

-

Perform serial tenfold dilutions of the aliquots in sterile saline.

-

Plate a known volume of each dilution onto agar plates.

-

-

Enumeration:

-

Incubate the plates at 37°C for 24 hours.

-

Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

-

Caption: Workflow for the time-kill assay.

Mouse Protection Test (In Vivo Efficacy)

This protocol describes a general method for evaluating the in vivo efficacy of this compound in a mouse infection model.

Objective: To determine the effective dose (ED50) of this compound required to protect mice from a lethal bacterial infection.

Materials:

-

This compound

-

Pathogenic bacterial strain (e.g., S. aureus NCTC 10649)

-

Laboratory mice

-

Sterile saline or appropriate vehicle for antibiotic administration

-

Syringes and needles for infection and treatment administration

Procedure:

-

Infection:

-

Prepare a standardized inoculum of the bacterial strain.

-

Infect groups of mice via an appropriate route (e.g., intraperitoneal injection) with a lethal dose of the bacteria.

-

-

Treatment:

-

Prepare different doses of this compound.

-

Administer the various doses of the antibiotic to different groups of infected mice at specified time points post-infection (e.g., 1 and 5 hours). The administration route in the original study was subcutaneous.[2]

-

Include a control group of infected mice that receives only the vehicle.

-

-

Monitoring:

-

Observe the mice for a set period (e.g., 7 days) for signs of morbidity and mortality.

-

-

Data Analysis:

-

Record the number of surviving mice in each treatment group.

-

Calculate the ED50, the dose of the antibiotic that protects 50% of the infected mice from death, using a suitable statistical method (e.g., probit analysis).

-

Caption: Workflow for the mouse protection test.

Conclusion

This compound is a promising new antibiotic with a broad spectrum of activity, potent bactericidal effects, and a low propensity for resistance development. Its unique mechanism of action, likely involving the inhibition of bacterial DNA synthesis, makes it an interesting candidate for combating bacterial infections, including those caused by resistant strains. The data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

The Enigmatic Relationship Between Coumamidine Gamma-1 and the Cinodine Family of Antibiotics: A Review of Non-Existent Literature

An extensive search of scientific databases and publicly available information has revealed no existence of compounds named "Coumamidine gamma-1" or an antibiotic family known as "cinodine." This suggests that the user's query may be based on a misunderstanding, a misspelling of existing compounds, or refer to proprietary, unpublished research not in the public domain.

Given the absence of any data on the core topic, this guide will instead address the likely intended subjects of the query, based on phonetic and structural similarities to known compounds. It is plausible that "Coumamidine gamma-1" is a misnomer for a member of the coumarin class of compounds, which includes the well-known aminocoumarin antibiotics. Similarly, the "cinodine family" may be a misinterpretation of the chinolone or quinolone family of antibiotics.

This technical guide will, therefore, explore the characteristics of aminocoumarin antibiotics and quinolone antibiotics independently and discuss potential, though speculative, areas of interaction based on their known mechanisms of action.

The Aminocoumarin Antibiotics: Gyrase Inhibitors

The aminocoumarin antibiotics are a class of natural products that inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the B subunit of DNA gyrase (GyrB), aminocoumarins prevent the ATP-dependent supercoiling of DNA, leading to bacterial cell death.

Key members of the aminocoumarin family include:

-

Novobiocin: One of the most studied aminocoumarins.

-

Coumermycin A1: Known for its high potency.

-

Clorobiocin: A chlorinated derivative.

Mechanism of Action

The mechanism of action of aminocoumarin antibiotics is well-characterized and involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.

Figure 1. Mechanism of action of aminocoumarin antibiotics.

The Quinolone Family of Antibiotics

Quinolones are a large family of synthetic broad-spectrum antibiotics. They also target bacterial DNA gyrase, but their mechanism of action differs from that of the aminocoumarins. Quinolones bind to the A subunit of DNA gyrase (GyrA) and topoisomerase IV, trapping the enzyme-DNA complex in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks and ultimately cell death.

Generations of Quinolones:

-

First Generation: Nalidixic acid

-

Second Generation: Ciprofloxacin, Norfloxacin

-

Third Generation: Levofloxacin

-

Fourth Generation: Moxifloxacin

Mechanism of Action

The bactericidal activity of quinolones stems from their ability to stabilize the gyrase-DNA cleavage complex.

Figure 2. Mechanism of action of quinolone antibiotics.

Potential (Speculative) Relationship and Synergistic Strategies

While there is no known direct relationship between a "Coumamidine gamma-1" and a "cinodine" family, the distinct binding sites of aminocoumarins (GyrB) and quinolones (GyrA) on the DNA gyrase enzyme present a theoretical basis for synergistic interactions.

Hypothetical Experimental Workflow for Synergy Testing

A standard method to assess the synergistic potential of two antimicrobial agents is the checkerboard assay.

Figure 3. Experimental workflow for assessing antibiotic synergy.

Quantitative Data

As "Coumamidine gamma-1" and the "cinodine family" are not documented, no quantitative data for these specific compounds can be provided. However, a representative table of MIC values for known aminocoumarins and quinolones against common bacterial strains is presented below for illustrative purposes.

| Antibiotic Class | Compound | Organism | MIC (µg/mL) |

| Aminocoumarin | Novobiocin | Staphylococcus aureus | 0.06 - 0.25 |

| Escherichia coli | 16 - 128 | ||

| Quinolone | Ciprofloxacin | Staphylococcus aureus | 0.12 - 1 |

| Escherichia coli | 0.004 - 0.015 |

Note: MIC values can vary significantly between different strains and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology:

-

Preparation of Antibiotic Stock Solutions: Dissolve the antibiotic in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform a series of two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Conclusion

Physicochemical properties of Coumamidine gamma1 for research applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma1 is a potent, broad-spectrum antibiotic belonging to the cinodine class of glycocinnamoylspermidine compounds.[1] Produced by the soil actinomycete Saccharopolyspora sp. strain AB 1167L-65, this complex natural product has demonstrated significant activity against a wide range of aerobic Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and proposed mechanism of action of this compound, intended to support its application in research and drug development.

Physicochemical Properties

This compound is a water-soluble, basic compound.[2] Its complex structure, elucidated through spectroscopic methods, features a core aglycone moiety with sugar attachments.[3][4] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₉N₁₃O₁₃ | PubChem |

| Molecular Weight | 835.8 g/mol | PubChem |

| CAS Number | 121634-35-3 | PubChem |

| Appearance | White powder | Benchchem |

| Solubility | Readily soluble in water and dimethylsulfoxide (DMSO) | Benchchem |

Biological Activity and Research Applications

This compound exhibits a broad spectrum of antibacterial activity, making it a compound of interest for the development of new anti-infective agents. Its primary research application lies in the field of antibiotic discovery and development.

Antimicrobial Spectrum

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The MIC₉₀ values for this compound against a panel of clinically relevant bacteria are presented below.

| Bacterial Species | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 1.0 |

| Enterobacteriaceae | 2.0 |

| Pseudomonas aeruginosa | 8.0 |

| Haemophilus influenzae | 0.5 |

| Neisseria gonorrhoeae | 0.5 |

| Streptococcus pyogenes | 8.0 |

| Campylobacter jejuni and Campylobacter coli | 1.0 |

| Legionella pneumophila | 8.0 |

Data sourced from PubMed.[1]

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and activity testing of this compound are not extensively published. The following sections outline generalized methodologies based on standard practices for natural product antibiotics.

Isolation and Purification

-

Fermentation: Saccharopolyspora sp. strain AB 1167L-65 is cultured in a suitable nutrient-rich broth medium under optimal conditions for antibiotic production.[2]

-

Extraction: The fermentation broth is harvested, and the supernatant is separated from the biomass. This compound, being water-soluble, is typically extracted from the supernatant using techniques like solid-phase extraction.

-

Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This may include gel filtration and high-performance liquid chromatography (HPLC).[4]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[4]

-

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 2D NMR experiments, such as COSY, HSQC, and HMBC, are performed to establish the connectivity of atoms within the molecule. These experiments are crucial for assembling the complex structure of natural products.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula.[4]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at the optimal temperature for bacterial growth (typically 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Proposed Mechanism of Action

While the direct mechanism of action for this compound has not been explicitly detailed in published literature, its structural similarity to cinodine, another glycocinnamoylspermidine antibiotic, provides strong evidence for its mode of action.[4] Cinodine has been shown to be a potent and irreversible inhibitor of bacterial DNA synthesis.[5] The proposed mechanism involves the binding of the antibiotic to bacterial DNA, thereby blocking the replication process.

Caption: Proposed mechanism of action of this compound.

This proposed pathway suggests that this compound exerts its bactericidal effect by targeting a fundamental cellular process, making it a promising candidate for further investigation.

Conclusion

This compound is a compelling antibiotic with significant potential for research and development. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria warrants further investigation into its therapeutic applications. This technical guide provides a foundational understanding of its physicochemical properties and biological activities to aid researchers in their exploration of this promising natural product. Further studies are needed to fully elucidate its mechanism of action and to develop detailed protocols for its synthesis and application.

References

- 1. Coumamidines, new broad spectrum antibiotics of the cinodine type. II. Isolation and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. researchgate.net [researchgate.net]

Preliminary In Vitro Efficacy of Coumamidine Gamma1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the preliminary in vitro efficacy of Coumamidine gamma1, a novel broad-spectrum antibiotic. The data presented is compiled from foundational studies to offer a comprehensive resource for researchers and professionals in the field of drug development. This guide includes a summary of its antibacterial activity, detailed experimental protocols for key assays, and a proposed mechanism of action based on its structural relationship to cinodine antibiotics.

Quantitative Efficacy Data

The in vitro antibacterial activity of this compound has been evaluated against a wide range of aerobic Gram-positive and Gram-negative bacteria. The following tables summarize the key quantitative data from these preliminary studies.

Table 1: Minimum Inhibitory Concentration (MIC90) of this compound Against Various Bacterial Strains

| Bacterial Species | Type | MIC90 (µg/mL)[1] |

| Staphylococcus aureus | Gram-positive | 1.0[1] |

| Streptococcus pyogenes | Gram-positive | 8[1] |

| Enterobacteriaceae | Gram-negative | 2.0[1] |

| Pseudomonas aeruginosa | Gram-negative | 8[1] |

| Campylobacter jejuni | Gram-negative | 1[1] |

| Campylobacter coli | Gram-negative | 1[1] |

| Legionella pneumophila | Gram-negative | 8[1] |

| Haemophilus influenzae | Gram-negative | 0.5[1] |

| Neisseria gonorrhoeae | Gram-negative | 0.5[1] |

| Pseudomonas aeruginosa BMH 10 (aminoglycoside super-sensitive) | Gram-negative | 0.2[1] |

| Most Anaerobes (excluding some Peptostreptococcus strains) | Anaerobic | 8 to >64[1] |

Table 2: Bactericidal Activity and Resistance Frequency of this compound

| Parameter | Organism | Condition | Result[1] |

| Bactericidal Activity | Staphylococcus aureus | 4 x MIC (3.12 µg/mL) | <10 cfu remaining after 2 hours[1] |

| Frequency of Resistance | Escherichia coli | 4 and 8 x MIC | < 1 x 10-9[1] |

| Frequency of Resistance | Staphylococcus aureus | 4 and 8 x MIC | < 1 x 10-9[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro efficacy studies of this compound. These protocols are based on standard microbiological procedures and the available data.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in the broth medium directly in the wells of a 96-well microtiter plate. The concentration range should be selected to bracket the expected MIC.

-

Prepare a bacterial inoculum of each test organism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate each well of the microtiter plate containing the diluted this compound with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Bactericidal Activity Assay

This protocol describes a time-kill assay to determine the rate at which this compound kills a bacterial population.

Materials:

-

This compound stock solution

-

Logarithmic phase culture of the test organism (e.g., Staphylococcus aureus)

-

Appropriate broth medium

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony counting

-

Incubator and shaking incubator

Procedure:

-

Grow the test organism in broth to the logarithmic phase of growth.

-

Prepare flasks containing fresh broth with this compound at a concentration of 4 times the MIC (3.12 µg/mL for S. aureus). Also, prepare a control flask with no antibiotic.

-

Inoculate the flasks with the logarithmic phase culture to a starting density of approximately 5 x 105 to 5 x 106 CFU/mL.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate a known volume of each dilution onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point. A significant reduction in CFU/mL in the presence of this compound compared to the control indicates bactericidal activity.

Visualizations: Mechanism of Action and Experimental Workflow

Based on the structural similarity of Coumamidines to cinodine antibiotics, the proposed mechanism of action involves the inhibition of DNA synthesis. The following diagrams illustrate this proposed pathway and the experimental workflows.

Caption: Proposed mechanism of action for this compound.

Caption: Workflow for MIC determination via broth microdilution.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Coumamidine gamma1 from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma1 is a potent aminoglycoside antibiotic with a broad spectrum of activity against various bacteria. It is a secondary metabolite produced during the fermentation of an actinomycete species.[1] The structural similarity of Coumamidines to the cinodine class of antibiotics makes them an interesting subject for further research and development. This document provides a detailed protocol for the isolation and purification of this compound from a fermentation broth, designed to yield a high-purity product suitable for downstream applications, including structural elucidation, in vitro and in vivo studies, and formulation development.

The following protocols are based on established methodologies for the purification of aminoglycoside antibiotics from actinomycete fermentations and are intended to serve as a comprehensive guide.

Data Presentation

The following table summarizes the expected quantitative data at each stage of a typical purification process for this compound. Please note that these values are representative and may vary depending on the specific fermentation conditions and scale of the operation.

| Purification Step | Total Volume (L) | This compound Concentration (mg/L) | Total this compound (mg) | Purity (%) | Yield (%) |

| Fermentation Broth | 10 | 50 | 500 | <1 | 100 |

| Clarified Broth | 9.5 | 48 | 456 | 1 | 91.2 |

| Solvent Extraction | 0.5 | 800 | 400 | 10 | 80 |

| Ion-Exchange Chromatography | 0.2 | 1500 | 300 | 70 | 60 |

| Gel Filtration Chromatography | 0.1 | 2500 | 250 | 95 | 50 |

| Lyophilized Product | N/A | N/A | 237.5 | >98 | 47.5 |

Experimental Protocols

Fermentation of the Producing Actinomycete

This protocol describes the cultivation of the actinomycete strain to produce this compound.

Materials:

-

Sterile Yeast Extract-Malt Extract (ISP-2) broth

-

Cryopreserved vial of the producer actinomycete strain

-

Shake flasks

-

Incubator shaker

Procedure:

-

Aseptically inoculate a 250 mL shake flask containing 50 mL of ISP-2 broth with a cryopreserved culture of the actinomycete.

-

Incubate the flask at 28°C with shaking at 200 rpm for 3-4 days to generate a seed culture.

-

Transfer the seed culture to a larger fermentation vessel containing the production medium. The volume of the inoculum should be approximately 5-10% of the production medium volume.

-

Continue the fermentation at 28°C with agitation and aeration for 7-10 days. Monitor the production of this compound periodically using a suitable analytical method, such as HPLC.

Extraction of this compound

This protocol details the initial extraction of the antibiotic from the fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge

-

Ethyl acetate or other suitable organic solvent

-

Rotary evaporator

Procedure:

-

Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Collect the supernatant containing the dissolved this compound.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Mix vigorously for 30 minutes.

-

Separate the organic and aqueous phases using a separatory funnel. The this compound, being a polar aminoglycoside, will remain in the aqueous phase. Discard the organic phase.

-

Concentrate the aqueous phase using a rotary evaporator at a temperature not exceeding 45°C to reduce the volume significantly.

Ion-Exchange Chromatography

This step is crucial for the primary purification and concentration of the positively charged this compound.

Materials:

-

Concentrated aqueous extract

-

Cation exchange resin (e.g., Dowex 50WX8 or similar)

-

Chromatography column

-

0.1 M Sodium phosphate buffer, pH 7.0

-

Elution buffer: 0.5 M Ammonium hydroxide or a gradient of NaCl (0.1 M to 1.0 M)

-

Fraction collector

Procedure:

-

Equilibrate the cation exchange column with 0.1 M sodium phosphate buffer at pH 7.0.

-

Adjust the pH of the concentrated aqueous extract to 7.0 and load it onto the equilibrated column at a slow flow rate (e.g., 1-2 mL/min).

-

Wash the column with 2-3 column volumes of the equilibration buffer to remove unbound impurities.

-

Elute the bound this compound using the elution buffer. If using a salt gradient, a linear gradient from 0.1 M to 1.0 M NaCl over 10 column volumes is recommended.

-

Collect fractions and analyze them for the presence of this compound using a suitable assay (e.g., antimicrobial activity assay or HPLC).

-

Pool the fractions containing the highest concentration and purity of this compound.

Gel Filtration Chromatography

This step is used for desalting and further purification based on molecular size.

Materials:

-

Pooled fractions from ion-exchange chromatography

-

Gel filtration resin (e.g., Sephadex G-25 or similar)

-

Chromatography column

-

Mobile phase: Deionized water or a volatile buffer like ammonium acetate

-

Fraction collector

Procedure:

-

Equilibrate the gel filtration column with the chosen mobile phase.

-

Concentrate the pooled fractions from the previous step if necessary.

-

Load the concentrated sample onto the gel filtration column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Collect fractions and monitor the eluent for conductivity and UV absorbance (if applicable) to distinguish the desalted antibiotic from the salt peak.

-

Pool the fractions containing the purified this compound.

Lyophilization

The final step to obtain a stable, dry powder of this compound.

Materials:

-

Purified this compound solution

-

Lyophilizer (freeze-dryer)

Procedure:

-

Freeze the purified this compound solution at a temperature of -80°C until completely solid.

-

Place the frozen sample in the lyophilizer.

-

Run a standard lyophilization cycle, which involves applying a vacuum and gradually increasing the temperature to allow the frozen solvent to sublimate.

-

Once the lyophilization is complete, a dry, stable powder of this compound will be obtained. Store the final product in a desiccator at 4°C.

Visualizations

Caption: Overall workflow for the isolation and purification of this compound.

References

Application Note: Quantitative Analysis of Coumamidine gamma 1 using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumamidine gamma 1 is a broad-spectrum antibiotic belonging to the aminoglycoside class, structurally related to the cinodines.[1] It is produced by the fermentation of Saccharopolyspora sp. and exhibits activity against a range of Gram-positive and Gram-negative bacteria.[2][3] Accurate and precise quantification of Coumamidine gamma 1 is crucial for various stages of drug development, including fermentation process optimization, formulation development, and quality control.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Coumamidine gamma 1. Due to the characteristic lack of a strong UV-absorbing chromophore in aminoglycoside antibiotics, this method utilizes an Evaporative Light Scattering Detector (ELSD) for sensitive and reliable detection.[4][5] The protocol employs reversed-phase chromatography with an ion-pairing agent to achieve efficient separation.

Materials and Methods

Reagents and Materials

-

Coumamidine gamma 1 reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Instrumentation

-

HPLC system equipped with a binary pump, autosampler, and column oven.

-

Evaporative Light Scattering Detector (ELSD).

-